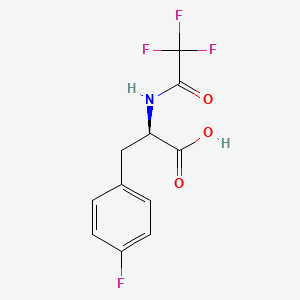

N-Trifluoroacetyl-4-fluorophenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Trifluoroacetyl-4-fluorophenylalanine is a fluorinated aromatic amino acid derivative It is characterized by the presence of a trifluoroacetyl group and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-4-fluorophenylalanine typically involves the reaction of 4-fluorophenylalanine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-4-fluorophenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Drug Design and Development

N-Trifluoroacetyl-4-fluorophenylalanine serves as a critical building block in pharmaceutical research. Its structural characteristics enable it to act as a probe in drug design, particularly in the development of enzyme inhibitors and therapeutic agents. The trifluoroacetyl group enhances binding affinity to various proteins, making it valuable in high-throughput screening for drug candidates .

Biological Studies

The compound is utilized in studying protein-ligand interactions and enzyme mechanisms. For instance, research has shown that fluorinated amino acids can stabilize protein structures, which is crucial for understanding enzyme activity and receptor binding dynamics . The incorporation of this compound into peptides can lead to increased stability against proteolytic degradation, enhancing the efficacy of peptide-based drugs .

Medical Imaging

Due to its unique properties, this compound has potential applications in medical imaging techniques such as positron emission tomography (PET). The fluorine atoms can be utilized as imaging probes, allowing for enhanced visualization of biological processes in vivo .

Enzyme Stabilization

Studies have indicated that the incorporation of fluorinated amino acids like this compound into proteins can lead to improved thermal stability and catalytic efficiency. This property is particularly beneficial for enzymes used in industrial applications where high temperatures are prevalent .

Case Study 1: Protein Interaction Studies

Research involving this compound has demonstrated its ability to influence the dynamics of protein-ligand interactions. For example, studies using nuclear magnetic resonance (NMR) have shown significant shifts in chemical environments when this compound binds to enzymes like chymotrypsin, indicating strong interaction and potential for use in enzyme assays .

Case Study 2: Anticancer Activity

In recent investigations into anticancer properties, derivatives containing this compound have shown promising results against various cancer cell lines. The compound's structural modifications have been linked to enhanced cytotoxic effects, suggesting its potential role as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-4-fluorophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group and fluorine atom contribute to its unique binding properties. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s effects are mediated through pathways involving fluorine interactions and modifications of protein dynamics .

Comparison with Similar Compounds

Similar Compounds

4-Fluorophenylalanine: Similar in structure but lacks the trifluoroacetyl group.

N-Trifluoroacetylphenylalanine: Similar but without the fluorine atom on the aromatic ring.

Uniqueness

N-Trifluoroacetyl-4-fluorophenylalanine is unique due to the presence of both the trifluoroacetyl group and the fluorine atom on the aromatic ring. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to serve as a probe in NMR studies and its potential in protein engineering highlight its uniqueness compared to similar compounds .

Biological Activity

N-Trifluoroacetyl-4-fluorophenylalanine (N-TFA-4-F-Phe) is a fluorinated derivative of phenylalanine that has garnered attention due to its unique biological properties and potential applications in biochemical research and drug design. This article explores the compound's biological activity, including its interactions with enzymes, structural dynamics, and implications in synthetic biology.

Chemical Structure and Properties

N-TFA-4-F-Phe is characterized by the presence of a trifluoroacetyl group and a fluorine atom on the phenylalanine side chain. The introduction of fluorine atoms can significantly alter the physicochemical properties of amino acids, affecting their interactions in biological systems. The fluorinated phenylalanine derivatives are known to influence protein folding, stability, and enzymatic activity.

Enzyme Interactions

One of the key areas of study regarding N-TFA-4-F-Phe is its interaction with enzymes such as chymotrypsin. Research has shown that this compound can form stable complexes with chymotrypsin, leading to specific enzyme-induced chemical shifts observable via fluorine NMR spectroscopy. These studies indicate that both enantiomers of N-TFA-4-F-Phe exhibit distinct dynamics when bound to the enzyme, suggesting that the fluorinated side chain may play a critical role in modulating enzyme activity and specificity .

Table 1: Summary of Enzyme Interaction Studies

| Enzyme | Compound | Binding Affinity | Observations |

|---|---|---|---|

| Chymotrypsin | N-Trifluoroacetyl-4-F-Phe | Moderate | Significant fluorine chemical shifts |

| Chymotrypsin | 4-Fluorophenylalanine | Low | Less stable binding |

Biological Activity

The biological activity of N-TFA-4-F-Phe extends beyond enzyme interactions. Studies have indicated that fluorinated amino acids can influence protein expression levels in various cellular systems. For example, when incorporated into proteins expressed in E. coli and HEK293 cells, N-TFA-4-F-Phe demonstrated enhanced fluorescence properties when used as a non-canonical amino acid (ncAA). This suggests potential applications in protein labeling and tracking within biological systems .

Case Study: Non-Canonical Amino Acids in Protein Engineering

A relevant case study involved the use of N-TFA-4-F-Phe in the expression of superfolder GFP (sfGFP). The incorporation of this amino acid led to a significant increase in fluorescence intensity compared to controls lacking the ncAA. Dose-response experiments revealed that optimal concentrations for effective protein expression were typically around 1–2 mM, indicating that while N-TFA-4-F-Phe enhances protein labeling capabilities, careful optimization is required for maximum efficacy .

Structural Dynamics and Stability

The structural dynamics of N-TFA-4-F-Phe have been investigated using various spectroscopic techniques. Fluorine NMR studies have provided insights into how the presence of fluorine alters molecular motions within protein complexes. These dynamics are crucial for understanding how modifications at the amino acid level can affect overall protein structure and function. For instance, differences in the relaxation times observed in NMR studies suggest that fluorinated side chains may stabilize certain conformations while destabilizing others .

Properties

CAS No. |

37562-59-7 |

|---|---|

Molecular Formula |

C11H9F4NO3 |

Molecular Weight |

279.19 g/mol |

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1 |

InChI Key |

OACPVMRRXBOETJ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)F |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.